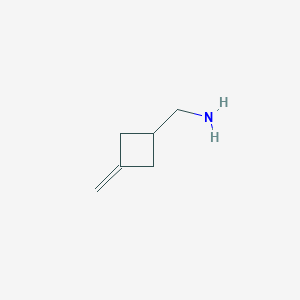

(3-Methylenecyclobutyl)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

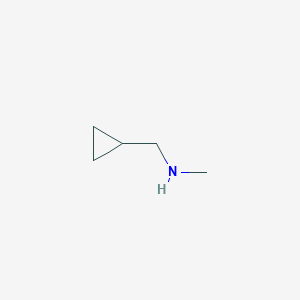

(3-Methylenecyclobutyl)methylamine is a chemical compound with the molecular formula C6H11N and a molecular weight of 97.16 . It is available for purchase from various chemical suppliers .

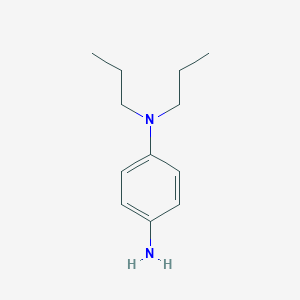

Molecular Structure Analysis

The molecular structure of (3-Methylenecyclobutyl)methylamine consists of a cyclobutyl ring with a methylene (CH2) group and a methylamine (CH3NH2) group attached .Scientific Research Applications

Synthesis and Chemical Transformation

(3-Methylenecyclobutyl)methylamine serves as an intermediate in the synthesis of complex organic compounds. For example, it has been employed in the synthesis of novel 1,2-functionally-substituted tetrahydroisoquinolines, which are valuable for creating derivatives with specific substituents that have potential applications in medicinal chemistry (Aghekyan et al., 2009). Additionally, this compound has facilitated the facile synthesis of methylenecyclobutyl-related compounds via rearrangement of methylenecyclopropylcarbinols, highlighting its versatility in organic synthesis (Qi, Shao, & Shi, 2007).

Mechanistic Insights and Computational Studies

The transformation of methylenecyclopropylmethyl sulfonates to 3-methylenecyclobutyl analogues has been studied, with silica gel chromatography playing a crucial role. These experimental findings, supported by computational studies, offer deep insights into reaction mechanisms, providing a theoretical basis for the synthesis of structurally related compounds (Shao, Li, & Shi, 2007).

Atmospheric Chemistry and Molecular Spectroscopy

The study of methylamine, a structurally related compound, in the context of atmospheric chemistry and molecular spectroscopy, reveals the compound's significance in environmental science. Spectroscopic analyses of methylamine have been conducted to understand its rotational spectrum, offering valuable data for atmospheric models (Motiyenko et al., 2014). These studies contribute to our understanding of how such compounds behave in the atmosphere, which is crucial for assessing their environmental impact.

Environmental Microbiology and Nitrogen Cycling

Methylamine also plays a role in nitrogen cycling in marine environments, serving as a nitrogen source for microorganisms. This aspect of methylamine research, while indirectly related to (3-Methylenecyclobutyl)methylamine, highlights the broader significance of methylated amines in ecological and environmental contexts (Taubert et al., 2017).

Future Directions

While specific future directions for (3-Methylenecyclobutyl)methylamine are not mentioned in the available literature, a related compound, methylamine, has been proposed as a precursor to glycine, an amino acid. This suggests potential future research directions in studying the role of amines in the formation of amino acids and their implications for the origin of life .

properties

IUPAC Name |

(3-methylidenecyclobutyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(3-5)4-7/h6H,1-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTYWJHGVSRYNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590234 |

Source

|

| Record name | 1-(3-Methylidenecyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylenecyclobutyl)methylamine | |

CAS RN |

16333-93-0 |

Source

|

| Record name | 1-(3-Methylidenecyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)